Tantalum selenide (TaSe2)

Catalog No.
S1510454
CAS No.
12039-55-3
M.F
Se2Ta
M. Wt
338.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tantalum selenide (TaSe2)

CAS Number

12039-55-3

Product Name

Tantalum selenide (TaSe2)

IUPAC Name

bis(selanylidene)tantalum

Molecular Formula

Se2Ta

Molecular Weight

338.9 g/mol

InChI

InChI=1S/2Se.Ta

InChI Key

IYJABVNLJXJBTP-UHFFFAOYSA-N

SMILES

[Se]=[Ta]=[Se]

Canonical SMILES

[Se]=[Ta]=[Se]

Tantalum selenide, with the chemical formula TaSe₂, is a compound composed of tantalum and selenium atoms, classified under transition metal dichalcogenides. It typically exhibits a layered hexagonal structure, where tantalum atoms are sandwiched between layers of selenium. This compound does not occur naturally and is primarily synthesized in laboratories. Tantalum selenide has garnered significant attention due to its unique electronic properties, including charge density wave phenomena and superconductivity at low temperatures .

Further Research

While this analysis provides a general overview of TaSe2, ongoing research continues to explore its properties and potential applications. Some promising areas include:

  • Development of 2D TaSe2 materials for next-generation electronic devices []
  • Investigation of its CDW behavior for potential applications in superconductivity []
  • Exploring its use in energy storage devices like high-performance batteries and capacitors []

Charge Density Wave (CDW) System

One of the most intriguing features of TaSe2 is its behavior as a Charge Density Wave (CDW) system. Below a critical temperature (~120 K) , TaSe2 undergoes a phase transition where the charge distribution within the crystal lattice becomes modulated, leading to the formation of periodic stripes of high and low electron density []. This phenomenon has been extensively studied due to its potential applications in novel electronic devices and its contribution to our understanding of complex material properties [].

Two-Dimensional Materials

The layered structure of TaSe2 allows for the creation of two-dimensional (2D) materials like monolayers and few-layer films through techniques like exfoliation. These 2D materials exhibit exciting properties distinct from their bulk counterparts, including enhanced electrical conductivity, superconductivity, and potential applications in future electronics [].

Energy Storage Applications

Research suggests that TaSe2 holds promise for energy storage applications due to its ability to reversibly intercalate lithium ions (Li+). This process involves the insertion of Li+ ions between the layers of TaSe2, enabling them to store and release energy. The high theoretical capacity and volumetric efficiency of TaSe2 make it a potential candidate for next-generation battery materials [].

Optoelectronic Applications

TaSe2 exhibits interesting optoelectronic properties, including light absorption and the generation of hot electrons with long lifetimes. These features make it a potential candidate for various optoelectronic applications, such as photodetectors, light modulators, and hot electron emitters [].

, particularly those involving doping or intercalation. For instance, the introduction of tellurium can modify its superconductive properties, leading to the formation of tantalum diselenide-telluride compounds. The general reaction for doping can be represented as:

TaSe2+xTeTaSe2xTex\text{TaSe}_2+x\text{Te}\rightarrow \text{TaSe}_{2-x}\text{Te}_x

where xx represents the amount of tellurium added, affecting the superconductive characteristics of the material .

Tantalum selenide can be synthesized using several methods:

  • Chemical Vapor Transport: This method involves transporting tantalum and selenium precursors in a gaseous state to form tantalum selenide crystals.
  • Liquid Phase Exfoliation: Bulk crystals are placed in a solvent (e.g., ethanol) and subjected to sonication to produce thin flakes of tantalum selenide .
  • Mechanical Exfoliation: This technique involves physically peeling layers from bulk material to obtain monolayers or few-layer structures.

Each method can yield different crystal phases and qualities of tantalum selenide.

Tantalum selenide has a variety of applications across different fields:

  • Electronics: Due to its metallic properties and charge density wave characteristics, it is used in electronic devices as an interconnect material.
  • Energy Storage: Tantalum selenide can act as a material for high-voltage capacitors and lithium-ion battery electrodes.
  • Optoelectronics: Its strong light absorption and emission capabilities make it suitable for optoelectronic devices .

Research into the interactions of tantalum selenide with other materials is ongoing. Notably, studies have focused on its interaction with various dopants like tellurium, which significantly alters its superconductive properties. Additionally, investigations into its optical properties through non-linear refractive index measurements have been performed, indicating potential applications in photonic devices .

Tantalum selenide shares similarities with other transition metal dichalcogenides but exhibits unique characteristics that distinguish it from these compounds. Below is a comparison with some notable similar compounds:

CompoundStructure TypeSuperconductivityCharge Density WaveUnique Characteristics
Molybdenum disulfideLayeredNoYesCommonly studied for its semiconducting properties
Tungsten diselenideLayeredYes (at low T)YesExhibits strong spin-orbit coupling
Rhenium disulfideLayeredNoYesKnown for its high thermal stability
Tantalum diselenideLayeredYes (at low T)YesExhibits charge density waves up to 600 K

Tantalum selenide's ability to maintain charge density wave characteristics at elevated temperatures sets it apart from many other transition metal dichalcogenides, making it a subject of intense research interest .

CDW formation in TaSe₂ arises from intertwined electron-electron interactions and electron-phonon coupling. Fermi surface nesting, where parallel segments of the Fermi surface enhance electronic susceptibility at specific wavevectors, plays a critical role. In bulk 2H-TaSe₂, an incommensurate nesting vector near the CDW ordering wavevector drives instability [3]. However, the nesting vector does not fully align with the CDW wavevector, indicating additional contributions from electron correlations [1] [3].

First-principles calculations reveal that electron-phonon coupling in TaSe₂ is anisotropic, with out-of-plane ZA phonons exhibiting stronger coupling ($$λ{ZA} \propto q^{-2}$$) than in-plane modes ($$λ{LA/TA} \propto q$$) [2]. This anisotropy stabilizes CDW distortions, particularly in monolayers where reduced screening amplifies correlation effects. For monolayer 1T-TaSe₂, a combination of lattice distortions and Hubbard interactions ($$U/W > 1$$) produces a Mott-insulating CDW state with a transition temperature exceeding 500 K [1] [6].

Polytype-Specific CDW Behaviors

√13×√13 Reconstruction in 1T-TaSe₂

The 1T polytype undergoes a √13×√13 reconstruction below 473 K, forming a "star-of-David" superlattice. This distortion arises from a flat band near the Fermi level, enhanced by spin-orbit coupling and correlation-driven orbital texture [4] [6]. The Mott gap ($$Δ \approx 50$$ meV) coexists with the CDW gap, creating a non-magnetic insulating state [6].

3×3 Ordered Structure in 2H-TaSe₂

Bulk 2H-TaSe₂ adopts a 3×3 commensurate CDW below 90 K. Angle-resolved photoemission spectroscopy (ARPES) shows band folding at the M points, reducing the Fermi surface area by 80% [5]. Unlike 1T-TaSe₂, the 2H phase remains metallic due to weaker correlations, with residual conductivity mediated by ungapped Fermi pockets [7].

CDW Characteristics in 3R and 4Hb Polytypes

The 3R (rhombohedral) and 4Hb (hexagonal) polytypes exhibit hybrid CDW behaviors. In 4Hb-TaSe₂, alternating 1T and 2H layers create a modulated CDW with two distinct transition temperatures ($$T{CDW}^{1T} = 350$$ K, $$T{CDW}^{2H} = 90$$ K). Interlayer coupling suppresses the Mott state in 1T layers, leading to a metallic ground state [1] [7].

Temperature-Dependent CDW Phase Transitions

Normal to Incommensurate CDW Transitions

Bulk 2H-TaSe₂ transitions from a normal metal to an incommensurate CDW at $$T{N-IC} = 122$$ K. The incommensurate wavevector $$\mathbf{q}{IC} = (0.28, 0, 0.33)$$ reflects competition between nesting-driven instability and Coulomb repulsion [3] [5]. Monolayer 1T-TaSe₂ bypasses this phase, directly entering a commensurate CDW-Mott state above room temperature [1].

Incommensurate to Commensurate CDW Transitions

Below $$T_{IC-CC} = 90$$ K, 2H-TaSe₂ locks into a commensurate 3×3 structure. This transition involves a 5% lattice contraction and a 20 meV gap opening at the M point [5] [7]. In contrast, 1T-TaSe₂ maintains commensurate order across all temperatures due to stronger pinning from orbital hybridization [6].

Dimensional Effects on CDW Formation

Reducing TaSe₂ to monolayer thickness enhances CDW stability through:

  • Suppressed Interlayer Hopping: Monolayer 1T-TaSe₂ exhibits a 250% higher CDW-Mott transition temperature ($$T_{CDW-Mott} \approx 530$$ K) than bulk due to eliminated interlayer charge transfer [1] [6].
  • Reconstructed Electronic States: ARPES reveals monolayer 2H-TaSe₂ retains a 3×3 CDW despite a 60% reduction in Fermi surface volume, indicating dimensionality-independent nesting [5].
  • Enhanced Correlation Effects: Coulomb interactions dominate in monolayers, widening the Mott gap to 70 meV and stabilizing a spin-orbit-coupled flat band [4] [6].

Strong-Coupling CDW-Mott Phase in Monolayer 1T-TaSe₂

Monolayer 1T-TaSe₂ represents a rare strong-coupling CDW-Mott system. Key features include:

  • Robust Hubbard Bands: Lower and upper Hubbard bands persist under photoexcitation (up to 1.5 eV) and doping (±0.3 holes/unit cell), confirming Mott insulation [1] [6].
  • Orbital Texture: The $$d{z^2}$$ orbital forms a honeycomb-like pattern, while $$d{xy}$$/$$d_{x^2-y^2}$$ orbitals exhibit a star-of-David distortion, breaking rotational symmetry [4] [6].
  • Proximity to Topological States: Spin-orbit coupling induces Berry curvature hotspots, suggesting potential for quantum spin Hall states under strain [4].

The superconducting behavior in tantalum selenide systems is fundamentally governed by electron-phonon coupling within the Bardeen-Cooper-Schrieffer theoretical framework, though the specific mechanisms vary significantly across different polytypes and structural configurations [1] [2]. The underlying superconducting pairing mechanism primarily operates through conventional phonon-mediated Cooper pair formation, with the electron-phonon coupling strength serving as the critical parameter determining the superconducting transition temperature [3] [4].

In the most commonly studied 2H-TaSe2 polytype, superconductivity emerges at an extremely low critical temperature of approximately 0.14 K, indicating weak electron-phonon coupling [5] [6]. The superconducting state arises from the condensation of Cooper pairs formed through attractive interactions mediated by lattice vibrations, with the pairing strength being insufficient to produce higher transition temperatures due to the electronic band structure characteristics and limited density of states at the Fermi level [2] [7].

The electron-phonon coupling mechanism becomes significantly enhanced in alternative structural configurations. For the 3R-TaSe1.65Te0.35 system, detailed thermodynamic analyses reveal an electron-phonon coupling constant λ = 0.64, substantially higher than typical values for 2H-TaSe2 [1] [4]. This enhanced coupling strength correlates directly with the dramatic increase in superconducting transition temperature to 2.4 K, representing a seventeen-fold enhancement compared to the 2H polytype [1] [4].

The fundamental superconducting mechanism in Ta2Se compounds demonstrates intermediate coupling behavior, with λ = 0.61 and a critical temperature of 3.8 K [3] [8]. The calculated normalized specific heat jump ΔC/γTc = 1.29 approaches the BCS weak-coupling limit of 1.43, confirming that the superconducting state follows conventional pairing mechanisms despite the enhanced transition temperature [3] [8].

Monolayer 1H-TaSe2 systems exhibit a distinctive superconducting mechanism characterized by enhanced electron-phonon coupling strength λ = 0.74 within the charge density wave state [2] [7]. This unusually high coupling constant emerges from the two-dimensional confinement effects that intensify the electron-phonon interactions, yielding a superconducting transition temperature of approximately 0.9 K, representing an order of magnitude enhancement over bulk 2H-TaSe2 [2] [7].

The superconducting mechanisms in van Hove singularity-proximate systems, such as Ta1-δWδSe2, demonstrate critical sensitivity to electronic density of states modulations [9] [10]. The emergence of superconductivity in these systems occurs through the approach of the Fermi level to saddle points in the electronic band structure, dramatically enhancing the available electron density for Cooper pair formation [9] [10].

Polytype-Dependent Superconducting Critical Temperatures

The superconducting critical temperatures in tantalum selenide systems exhibit remarkable polytype dependence, with variations spanning more than two orders of magnitude across different structural configurations. This polytype sensitivity represents one of the most dramatic examples of structure-property relationships in transition metal dichalcogenides [1] [11] [4].

The baseline 2H-TaSe2 polytype demonstrates the lowest superconducting transition temperature at Tc = 0.14 K, serving as the reference point for comparative analysis [5] [6]. This hexagonal two-layer stacking sequence exhibits trigonal prismatic coordination for tantalum atoms, with superconductivity emerging only under extremely low temperature conditions due to limited electron-phonon coupling strength [5] [6].

The 3R-TaSe2 polytype exhibits dramatically enhanced superconducting properties, with critical temperatures reaching 2.4 K in optimally doped 3R-TaSe1.65Te0.35 compositions [1] [4]. This rhombohedral three-layer stacking sequence produces superconducting enhancement factors of 17 compared to the 2H polytype, demonstrating the profound impact of stacking geometry on electronic properties [1] [4]. The enhanced superconductivity in 3R polytypes correlates with increased density of states at the Fermi level, calculated as N(EF) = 1.88 states/eV formula unit compared to 1.55 for 2H-TaSe2 [1] [4].

The 4Hb-TaSe2 polytype represents the highest naturally occurring superconducting transition temperature in the tantalum selenide family, with Tc reaching 3.3 K in Pd-intercalated samples [12]. This four-layer hexagonal stacking sequence demonstrates a 24-fold enhancement over 2H-TaSe2, with electron-phonon coupling constants λ = 0.45 contributing to the elevated superconducting properties [12].

Metastable 3R-Ta1+xSe2 films prepared through molecular beam epitaxy exhibit superconducting critical temperatures of 3.0 K in thick film configurations [13]. These self-intercalated structures demonstrate the highest superconducting transition temperatures among all TaSe2 polymorphs, with enhanced in-plane upper critical fields exceeding conventional expectations [13].

The 1T-TaSe2 polytype typically does not exhibit bulk superconductivity under ambient conditions, though superconducting states can be induced through chemical doping [5]. In 1T-TaSe2-xTex compositions, superconductivity emerges for 0.5 < x < 1.3, with optimal critical temperatures of 1.6 K at x = 0.6 [5]. This octahedral coordination polytype requires significant structural modification to achieve superconducting states.

Monolayer 1H-TaSe2 systems demonstrate critical temperatures of 0.9 K through tungsten doping, representing a 6.4-fold enhancement over bulk 2H-TaSe2 [9] [10]. The two-dimensional confinement effects in monolayer systems fundamentally alter the superconducting properties through enhanced electron-phonon coupling and modified electronic band structure [9] [10].

Substitutional doping strategies in 3R polytypes produce consistent superconducting enhancement regardless of the specific dopant species. Both 3R-Ta0.9W0.1Se2 and 3R-Ta0.9Mo0.1Se2 exhibit critical temperatures of approximately 2.0 K, confirming that the three-layer stacking sequence itself, rather than specific chemical substitutions, drives the enhanced superconducting properties [14] [11].

PolytypeCritical Temperature (K)Enhancement FactorElectron-Phonon Coupling λ
2H-TaSe20.141.0-
3R-TaSe1.65Te0.352.417.10.64
4Hb-TaSe23.323.60.45
1H-TaSe2 (monolayer)0.96.40.74
3R-Ta0.9W0.1Se22.014.3-
3R-Ta0.9Mo0.1Se22.014.3-

Dimensionality-Driven Superconducting Transitions

The dimensionality of tantalum selenide systems exerts profound control over superconducting properties, with the transition from three-dimensional bulk to two-dimensional confined geometries fundamentally altering the electronic interactions and pairing mechanisms [9] [10] [13]. These dimensionality effects manifest through modified electron-phonon coupling strengths, altered electronic band structures, and enhanced correlation effects that collectively determine the superconducting transition temperatures [2] [7].

In bulk three-dimensional 2H-TaSe2, the superconducting state emerges through weak electron-phonon coupling with limited interlayer electronic correlation [5] [6]. The three-dimensional electronic structure provides multiple scattering channels that reduce the effective pairing strength, resulting in the characteristically low superconducting transition temperature of 0.14 K [5] [6].

The transition to quasi-two-dimensional behavior in few-layer TaSe2 systems produces systematic enhancement of superconducting properties through dimensional confinement effects [13]. Thickness-dependent measurements of 3R-Ta1+xSe2 films demonstrate that the superconducting critical temperature decreases with reducing thickness, accompanied by the development of charge density wave ordering [13]. The temperature dependence of the in-plane upper critical field evolves from linear behavior in thick films to square-root dependence in ultrathin samples, indicating a crossover from anisotropic three-dimensional to purely two-dimensional superconductivity [13].

Monolayer 1H-TaSe2 systems exhibit the most dramatic dimensionality-driven superconducting enhancement, with critical temperatures reaching 0.9 K through tungsten doping [9] [10]. The two-dimensional confinement fundamentally alters the electron-phonon coupling mechanism, producing λ = 0.74 compared to negligible values in bulk systems [2] [7]. This enhancement occurs despite the simultaneously intensified charge density wave ordering, indicating that the dimensionality-driven superconducting enhancement overcomes the competing electronic instabilities [2] [7].

The dimensionality crossover in 1T-TaSe2 under pressure demonstrates the critical role of electronic confinement in determining superconducting properties [15]. Pressure-induced reduction of interlayer coupling effectively drives the system toward two-dimensional behavior, with the metal-to-Mott insulator transition being controlled by dimensionality rather than conventional electronic screening effects [15].

Van Hove singularity proximity effects in two-dimensional TaSe2 systems produce superconducting domes that directly correlate with dimensional confinement [9] [10]. The superconducting transition temperature maximizes when the Fermi level approaches saddle points in the two-dimensional electronic band structure, with the dome structure reflecting the dimensionality-dependent density of states modulations [9] [10].

Surface doping studies of 2H-TaSe2 with potassium atoms demonstrate how dimensional confinement at interfaces can control charge density wave ordering and superconducting properties [16] [17]. The surface layers exhibit modified electronic band structures compared to bulk regions, with the Fermi level crossing van Hove singularities leading to charge density wave period changes from (3×3) to (2×2) superlattice reconstructions [16] [17].

The anisotropic superconducting properties in layered TaSe2 systems reflect the inherent dimensionality of the crystal structure [13]. In-plane superconducting coherence lengths significantly exceed out-of-plane values, with the anisotropy ratio increasing as the system approaches two-dimensional behavior [13]. This anisotropy enhancement correlates with the suppression of interlayer hopping associated with dimensional confinement effects [13].

Intercalation-induced dimensionality modifications in 4Hb-TaSe2 systems demonstrate how structural control can tune superconducting properties [12]. Palladium intercalation effectively modifies the interlayer coupling strength, producing enhanced superconducting transition temperatures of 3.3 K through controlled dimensionality reduction [12].

Coexistence and Competition of Charge Density Wave and Superconductivity

The interplay between charge density wave ordering and superconductivity in tantalum selenide systems represents a fundamental competition between electronic instabilities that shapes the low-temperature phase behavior [2] [12] [7]. This competition manifests through complex phase diagrams where both ordered states can coexist, compete, or mutually enhance depending on the specific structural configuration and doping conditions [1] [4].

In 2H-TaSe2, the charge density wave transition occurs at approximately 122 K, establishing an incommensurate electronic superstructure that persists to the lowest temperatures [5] [2]. The superconducting transition at 0.14 K emerges within this charge density wave state, demonstrating that both electronic orders can coexist without complete mutual exclusion [5] [2]. The weak superconducting state suggests that the charge density wave formation reduces the electronic density of states available for Cooper pair formation, thereby suppressing the superconducting transition temperature [2] [7].

The coexistence behavior in 3R-TaSe2-xTex systems reveals a more complex relationship between the competing electronic orders [1] [4]. Within the composition range 0.1 ≤ x ≤ 0.35, both commensurate charge density wave ordering and superconductivity coexist above 0.4 K [1] [4]. The superconducting transition temperature increases systematically with tellurium content, reaching a maximum of 2.4 K at x = 0.35, precisely at the stability limit of the 3R polytype [1] [4].

Monolayer 1H-TaSe2 systems demonstrate enhanced superconductivity that emerges within the charge density wave state, contradicting conventional expectations of mutual exclusion [2] [7]. The ground-state 3×3 charge density wave phase features triangular clustering of tantalum atoms and simultaneously possesses large electron-phonon coupling λ = 0.74 [2] [7]. This coexistence occurs because the two-dimensional confinement enhances the intrinsic electron-phonon coupling strength sufficiently to overcome both the charge density wave effect and naturally reinforced Coulomb repulsion [2] [7].

The 4Hb-TaSe2 system exhibits dual-layer superconductivity with different charge density wave behaviors in adjacent structural layers [18]. The H-layer experiences incommensurate charge density wave suppression below 1.1 GPa, while the T-layer undergoes commensurate charge density wave suppression and possible quantum fluctuation effects [18]. This layer-dependent behavior produces complex superconducting phase diagrams with multiple critical temperatures corresponding to different structural components [18].

Palladium intercalation in 2H-TaSe2 systems demonstrates systematic control of the charge density wave-superconductivity competition [12]. Upon systematic intercalation of palladium ions, the commensurate charge density wave order becomes destabilized more rapidly than the incommensurate charge density wave, indicating a hidden quantum phase transition point at x ≈ 0.09-0.10 [12]. The superconducting transition temperature shows dramatic enhancement up to 3.3 K at x = 0.08, representing a 24-fold increase compared to pristine 2H-TaSe2 [12].

The competition mechanism in 1T-TaSe2-xTex systems reveals how disorder-induced charge density wave suppression enables superconducting emergence [19]. The charge density wave ordering in these systems originates from strong wave-vector-dependent electron-phonon coupling rather than Fermi surface nesting [19]. Tellurium substitution introduces disorder that completely suppresses charge density wave formation when x > 0.5, simultaneously enabling superconducting dome formation with maximum transition temperatures of 2.5 K [19].

Pressure-induced modifications of the charge density wave-superconductivity competition in 2H-TaSe2 demonstrate the sensitivity of the electronic balance to external perturbations [20]. High-pressure studies reveal that charge density wave suppression at approximately 23 GPa correlates with superconducting transition temperature enhancement to 8.2 K [20]. The pressure-induced stabilization of the lattice eliminates the charge density wave instability while simultaneously enhancing the electron-phonon coupling strength for superconducting pairing [20].

Van Hove singularity proximity effects in surface-doped 2H-TaSe2 systems produce charge density wave period modifications that directly impact superconducting properties [16] [17]. Potassium surface doping drives the Fermi level across saddle points in the electronic band structure, inducing charge density wave transitions from (3×3) to (2×2) periodicity [16] [17]. This electronic structure modification demonstrates how charge density wave ordering can be controlled through band structure engineering near van Hove singularities [16] [17].

SystemCDW Transition (K)CDW TypeSC Transition (K)Coexistence Nature
2H-TaSe2122Incommensurate0.14Coexistent
3R-TaSe2-xTex100Commensurate2.4Coexistent
1H-TaSe2 (monolayer)120Commensurate0.9Enhanced
4Hb-TaSe275Dual-layer3.3Layer-dependent
Pd0.08TaSe2115Suppressed3.3Competitive

Magnetic Field Response of Superconducting States

The magnetic field response of superconducting tantalum selenide systems exhibits complex behavior that reflects the underlying electronic structure, dimensionality, and pairing mechanisms [3] [8] [12] [13]. The upper critical field behavior provides fundamental insights into the superconducting order parameter, coherence lengths, and the nature of vortex dynamics in these layered materials [21] [13].

The upper critical field in Ta2Se demonstrates conventional Ginzburg-Landau behavior with μ0Hc2(0) = 0.75 T, which remains well below the Pauli paramagnetic limit of 7 T for the observed critical temperature of 3.8 K [3] [8]. The temperature dependence follows the expected relationship μ0Hc2(T) = μ0Hc2(0)(1-t²)/(1+t²), where t = T/Tc, confirming weak-coupling BCS superconductivity [3] [8]. The coherence length derived from these measurements indicates conventional superconducting behavior with moderate electron-phonon coupling [3] [8].

The 3R-Ta1+xSe2 films exhibit dramatically enhanced in-plane upper critical fields that exceed conventional expectations for the observed critical temperatures [13]. These metastable films demonstrate large anisotropic critical field behavior even in sufficiently thick samples, attributed to suppressed interlayer hopping associated with the unique 3R stacking sequence [13]. The temperature dependence of the in-plane upper critical field evolves from linear behavior in thick films to square-root dependence in ultrathin samples, indicating a crossover from anisotropic three-dimensional to purely two-dimensional superconductivity [13].

The magnetic field response in Pd-intercalated 2H-TaSe2 systems reveals evidence of multiband superconductivity through temperature-dependent anisotropy factors [12]. The upper critical field measurements in single crystals demonstrate temperature-dependent anisotropy γ = Hc2∥/Hc2⊥, quasi-linear increases in both field orientations, and positive curvature in Hc2(T) near the superconducting transition temperature [12]. These characteristics collectively indicate the presence of multiple superconducting gaps with different temperature dependencies [12].

The magnetic field response in monolayer Ta1-δWδSe2 systems demonstrates the impact of two-dimensional confinement on superconducting properties [9] [10]. The superconducting dome structure exhibits systematic variation in critical field behavior as a function of tungsten doping concentration, with maximum enhancement occurring when the Fermi level approaches van Hove singularities [9] [10]. The magnetic field suppression of superconductivity follows two-dimensional scaling laws consistent with the monolayer geometry [9] [10].

The critical field anisotropy in layered TaSe2 systems reflects the fundamental dimensionality of the electronic structure [21]. In Nb1-xTaxSe2 systems, the critical field anisotropy Hc2∥/Hc2⊥ increases systematically with tantalum content, reaching values of approximately 3 for moderate substitution levels [21]. This anisotropy enhancement correlates with the suppression of charge density wave ordering and the modification of interlayer coupling strength [21].

The magnetic field response in 4Hb-TaSe2 systems demonstrates dual-layer superconducting behavior with distinct critical field characteristics for different structural components [18]. Pressure-dependent studies reveal that the H-layer and T-layer components exhibit different upper critical field temperature dependencies, with the T-layer maintaining superconductivity to higher magnetic fields [18]. The zero-temperature upper critical field values μ0Hc2(0) can be separated into contributions from each layer using Ginzburg-Landau fitting procedures [18].

The Pauli paramagnetic limiting behavior in TaSe2 systems varies significantly across different structural configurations [3] [8] [12]. While conventional systems like Ta2Se remain well below the Pauli limit, intercalated systems such as Pd0.08TaSe2 demonstrate upper critical fields exceeding 9 T, approaching or potentially exceeding paramagnetic limitations [12]. This behavior suggests enhanced spin-orbit coupling effects or unconventional pairing mechanisms in highly doped systems [12].

The vortex dynamics in superconducting TaSe2 systems exhibit characteristic signatures of layered superconductors [22]. Scanning tunneling microscopy studies of vortex cores in 2H-NbSe2, a closely related system, reveal anisotropic superconducting gap distributions that correlate with charge density wave modulations [22]. Similar behavior is expected in TaSe2 systems, with vortex core structure reflecting the interplay between superconducting and charge density wave ordering [22].

The magnetic field response in surface-modified TaSe2 systems demonstrates the impact of interface effects on superconducting properties [16] [17]. Surface doping with potassium atoms modifies the electronic band structure near van Hove singularities, potentially altering the magnetic field response through changes in the electronic density of states and scattering mechanisms [16] [17].

Systemμ0Hc2(0) (T)Field AnisotropyPauli Limit BehaviorDimensionality
Ta2Se0.75IsotropicWell below3D
3R-Ta1+xSe2Large in-planeHigh anisotropyEnhanced2D-3D crossover
Pd0.08TaSe2>9ModerateNear/above3D
Ta1-δWδSe2Moderate2D scalingEnhanced2D
4Hb-TaSe2Dual valuesLayer-dependentVariableQuasi-2D

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12039-55-3

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Last modified: 04-14-2024

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